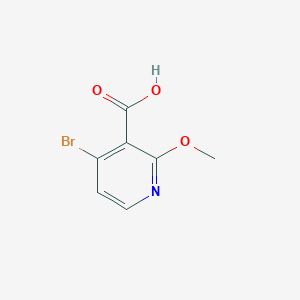

![molecular formula C18H22N6O2 B2521046 2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1206999-14-5](/img/structure/B2521046.png)

2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide" is a derivative of 1,2-benzisoxazole, which is a heterocyclic compound that has been the subject of various studies due to its pharmacological significance. The structure of this compound suggests that it may have interesting chemical and biological properties, as it contains multiple functional groups such as the isoxazole ring, an acetamide moiety, and substituted amino groups.

Synthesis Analysis

The synthesis of related 1,2-benzisoxazole derivatives has been explored in several studies. For instance, the catalytic reduction of 1,2-benzisoxazole-3-acetamide oxime leads to a series of transformations resulting in compounds like 2-hydroxybenzimidoylacetamide oxime and 3-amino-5-(2-hydroxyphenyl) isoxazole . Another study describes the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which serves as a precursor for the preparation of various benzoxazole derivatives . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzisoxazole derivatives can be quite complex, as evidenced by the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which revealed extended conformations and specific interplanar angles between amide groups . These structural details are crucial for understanding the molecular interactions and potential biological activities of these compounds.

Chemical Reactions Analysis

The chemical reactivity of benzisoxazole derivatives can lead to various interesting reactions. For example, the alkaline treatment of certain intermediates can yield coumarin derivatives, while acidic treatment can afford aminocoumarins . These reactions highlight the versatility of benzisoxazole compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzisoxazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of long alkyl side chains in acetamide, isoxazolidine, and isoxazoline derivatives has been shown to influence their corrosion inhibition efficiencies . Similarly, the compound may exhibit unique properties due to its specific substituents, which could be explored in further studies.

Scientific Research Applications

Corrosion Inhibition

Isoxazolidine and isoxazoline derivatives, synthesized through 1,3-dipolar cycloaddition reactions, have been evaluated as corrosion inhibitors. These compounds were tested on steel in both acidic and mineral oil media, showing promising inhibition efficiencies. This indicates the potential of isoxazole derivatives in protecting materials from corrosion, which is crucial in industrial applications to extend the lifespan of metal components (Yıldırım & Cetin, 2008).

Antimicrobial Activity

A series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds showed good to moderate activity against selected bacterial and fungal strains, highlighting the role of isoxazole derivatives in developing new antimicrobial agents (Anuse et al., 2019).

Metabolic Stability

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors led to the identification of compounds with improved metabolic stability. By examining various 6,5-heterocycles as alternatives to the benzothiazole ring, researchers aimed to reduce metabolic deacetylation, a common problem that reduces the effectiveness of potential therapeutics (Stec et al., 2011).

Synthesis of Novel Heterocycles

The synthesis of innovative heterocycles incorporating thiadiazole moieties has been explored for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research demonstrates the utility of acetamide derivatives in generating new compounds with potential applications in agriculture (Fadda et al., 2017).

properties

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2/c1-3-19-16-11-17(23-12(2)22-16)20-8-9-21-18(25)10-14-13-6-4-5-7-15(13)26-24-14/h4-7,11H,3,8-10H2,1-2H3,(H,21,25)(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIVRUXCBSEDMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNC(=O)CC2=NOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7,8-Trimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520963.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2520965.png)

![3-(4-Carbamoylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2520967.png)

![1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol](/img/structure/B2520971.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2520972.png)

![1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2520973.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520976.png)

![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2520979.png)

![N-(2,5-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520981.png)

![4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide](/img/structure/B2520982.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2520986.png)